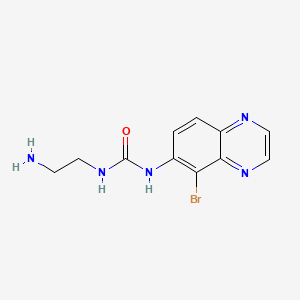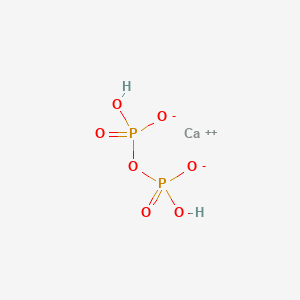
Hydroxy brimonidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy brimonidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline ring substituted with a bromine atom and a urea moiety linked to an aminoethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Wirkmechanismus
Target of Action
Hydroxy brimonidine, also known as 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, is an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors, which it binds preferentially over alpha-1 receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma .
Mode of Action
This compound interacts with its targets, the alpha-2 adrenergic receptors, by activating them . This activation leads to the inhibition of adenylyl cyclase and a reduction of cyclic AMP levels . The decrease in cyclic AMP subsequently reduces aqueous humor production by the ciliary body .
Biochemical Pathways
The activation of alpha-2 adrenergic receptors by this compound affects the adenylate cyclase pathway . This results in a decrease in cyclic AMP levels, which in turn reduces aqueous humor production by the ciliary body . Additionally, brimonidine has been found to promote axon growth after optic nerve injury through Erk phosphorylation .
Pharmacokinetics
This compound readily penetrates the cornea following ocular administration to reach pharmacologically active concentrations in the aqueous humor and ciliary body . Peak plasma concentrations are achieved within 1 to 4 hours following ocular administration of a 0.2% brimonidine solution .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow . This is beneficial in the treatment of conditions such as glaucoma and ocular hypertension . Additionally, brimonidine has been found to promote optic nerve regeneration via the activation of Erk1/2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oxidative stability is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists . Furthermore, the presence of TGF-β2 can affect the cellular properties of human trabecular meshwork cells treated with brimonidine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy brimonidine typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Bromination: The quinoxaline ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Urea Formation: The brominated quinoxaline is reacted with an isocyanate derivative to form the urea moiety. This step typically requires a base such as triethylamine to facilitate the reaction.
Aminoethyl Substitution: Finally, the aminoethyl group is introduced through nucleophilic substitution using an appropriate amine, such as ethylenediamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy brimonidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoxaline derivatives.
Substitution: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Hydroxy brimonidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
Vergleich Mit ähnlichen Verbindungen
Hydroxy brimonidine can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-(5-chloroquinoxalin-6-yl)urea: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(2-Aminoethyl)-3-(5-fluoroquinoxalin-6-yl)urea: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
1-(2-Aminoethyl)-3-(5-iodoquinoxalin-6-yl)urea: The presence of an iodine atom can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWNPILVHZDPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216379-05-3 |
Source


|
| Record name | Hydroxy brimonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXY BRIMONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)

![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)


